molecular formula C6H5F3N2O2S B13214654 5-Trifluoromethanesulfonyl-pyridin-2-ylamine

5-Trifluoromethanesulfonyl-pyridin-2-ylamine

Cat. No.: B13214654
M. Wt: 226.18 g/mol
InChI Key: YMVLCCDKMFWVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Trifluoromethanesulfonyl-pyridin-2-ylamine is a chemical compound with the molecular formula C₆H₅F₃N₂O₂S. It is characterized by the presence of a trifluoromethanesulfonyl group attached to a pyridin-2-ylamine moiety.

Preparation Methods

The synthesis of 5-Trifluoromethanesulfonyl-pyridin-2-ylamine typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines via a palladium-catalyzed amination reaction. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dba)₂, and a ligand like BINAP, under an argon atmosphere in boiling 1,4-dioxane with sodium tert-butoxide as a base . This method allows for the efficient production of the compound in good to high yields.

Chemical Reactions Analysis

5-Trifluoromethanesulfonyl-pyridin-2-ylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, sodium tert-butoxide, and various aromatic amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Trifluoromethanesulfonyl-pyridin-2-ylamine involves its interaction with molecular targets such as DNA and enzymes. The trifluoromethanesulfonyl group influences the electronic properties of the compound, enhancing its ability to bind to specific targets. This binding can lead to various biological effects, including cytotoxicity and inhibition of enzyme activity .

Comparison with Similar Compounds

5-Trifluoromethanesulfonyl-pyridin-2-ylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethanesulfonyl group, which imparts distinct electronic and solubility properties.

Properties

Molecular Formula

C6H5F3N2O2S

Molecular Weight

226.18 g/mol

IUPAC Name

5-(trifluoromethylsulfonyl)pyridin-2-amine

InChI

InChI=1S/C6H5F3N2O2S/c7-6(8,9)14(12,13)4-1-2-5(10)11-3-4/h1-3H,(H2,10,11)

InChI Key

YMVLCCDKMFWVLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.